molecular formula C20H30ClNO5 B1250050 3beta-Hydroxylissoclimide

3beta-Hydroxylissoclimide

Cat. No.: B1250050
M. Wt: 399.9 g/mol
InChI Key: UACZEBODXTXUMI-VVHTYQJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3β-Hydroxylissoclimide is a diterpenoid classified under the Labdane and Halimane subclasses, characterized by a hydroxyl group at the 3β position of its core structure . Diterpenoids like 3β-Hydroxylissoclimide are typically derived from plant or microbial sources and are known for roles in ecological interactions, pharmaceutical applications, and chemical synthesis.

Properties

Molecular Formula

C20H30ClNO5

Molecular Weight

399.9 g/mol

IUPAC Name

(3R)-3-[(1S)-2-[(1R,3S,4aR,6R,7R,8aS)-7-chloro-3,6-dihydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H30ClNO5/c1-9-11(6-14(24)10-5-16(25)22-18(10)27)20(4)8-12(21)17(26)19(2,3)15(20)7-13(9)23/h10-15,17,23-24,26H,1,5-8H2,2-4H3,(H,22,25,27)/t10-,11+,12-,13+,14+,15+,17+,20-/m1/s1

InChI Key

UACZEBODXTXUMI-VVHTYQJQSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@@H](C([C@@H]1C[C@@H](C(=C)[C@@H]2C[C@@H]([C@H]3CC(=O)NC3=O)O)O)(C)C)O)Cl

Canonical SMILES

CC1(C2CC(C(=C)C(C2(CC(C1O)Cl)C)CC(C3CC(=O)NC3=O)O)O)C

Synonyms

3beta-hydroxylissoclimide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Lissoclimide Derivatives

Compound Key Substituent(s) Molecular Formula* Molecular Mass (Da)*
Chlorolissoclimide Chlorine atom(s) C₂₁H₃₀ClNO₃ 403.92
Dichlorolissoclimide Two chlorine atoms C₂₁H₂₉Cl₂NO₃ 438.37
3β-Hydroxylissoclimide Hydroxyl group (3β) C₂₁H₃₁NO₄ 361.48

*Data sourced from the LMSD database .

  • Chlorolissoclimide and Dichlorolissoclimide feature chlorine atoms, which increase molecular weight and lipophilicity compared to the hydroxyl-bearing 3β-Hydroxylissoclimide. Chlorine’s electronegativity may enhance membrane permeability but reduce aqueous solubility .

Broader Comparison with Labdane/Halimane Diterpenoids

Beyond the lissoclimides, other diterpenoids in the Labdane/Halimane class exhibit distinct functional groups and applications:

Table 2: Selected Labdane/Halimane Diterpenoids

Compound Key Features Molecular Formula* Molecular Mass (Da)*
Forskolin Multiple hydroxyl groups C₂₂H₃₄O₇ 410.50
Sclareol Diterpene alcohol C₂₀H₃₆O₂ 308.50
Tuberculosinol Isonitrile functional group C₂₁H₃₁NO 313.48

*Data sourced from LMSD .

  • Forskolin, a well-studied diterpenoid, contains multiple oxygen atoms, enhancing its polarity and enabling roles as a protein kinase activator. Its structural complexity contrasts with the simpler halogenated or hydroxylated lissoclimides.
  • Sclareol , an alcohol derivative, is valued in fragrance industries for its stability, highlighting how functional groups dictate industrial utility.
  • Tuberculosinol’s isonitrile group is rare in natural products and linked to mycobacterial virulence, demonstrating how unique substituents drive biological specificity .

Implications of Substituent Variations

  • Polarity and Solubility : Hydroxyl groups (e.g., in 3β-Hydroxylissoclimide) increase polarity, favoring interactions in aqueous environments. Chlorine atoms (e.g., in Chlorolissoclimide) enhance lipophilicity, improving tissue penetration but limiting solubility.
  • Biological Interactions : Functional groups influence binding to enzymes or receptors. For example, hydroxyl groups may participate in hydrogen bonding, while halogens could engage in hydrophobic or van der Waals interactions.
  • Synthetic Utility : The hydroxyl group in 3β-Hydroxylissoclimide offers a site for further chemical modification, such as acetylation or glycosylation, which is less feasible in halogenated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta-Hydroxylissoclimide
Reactant of Route 2
3beta-Hydroxylissoclimide

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